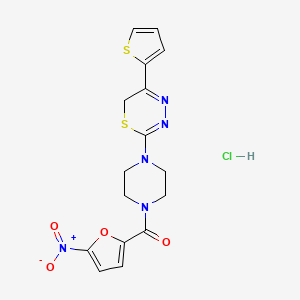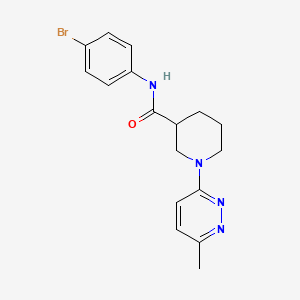
N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as BRL-15572, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
The synthesis and functionalization of piperidine derivatives, including those similar to N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, have been extensively studied. For instance, the discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlights the importance of the triazine heterocycle for high potency and selectivity in drug design, emphasizing the role of phenyl group substitution in optimizing pharmacokinetic properties (Thalji et al., 2013). Additionally, the functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation demonstrates the versatility of such compounds in generating novel amides and highlights the reactivity of dibromo derivatives in forming dicarboxamides, offering insights into mechanism-driven synthesis strategies (Takács et al., 2012).
Potential Applications in Disease Modeling and Drug Discovery
Research into derivatives of piperidine and pyridazinone has also explored their potential applications in disease modeling and drug discovery. The exploration of piperidine-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors is a notable example, where N-phenyl derivatives demonstrated broad potency against resistant mutant viruses, suggesting a promising avenue for the development of novel antiviral therapies (Tang et al., 2010). Furthermore, the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their evaluation for antimicrobial activity underscore the potential of such compounds in addressing antibiotic resistance and enhancing antimicrobial therapies (Babu et al., 2015).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c1-12-4-9-16(21-20-12)22-10-2-3-13(11-22)17(23)19-15-7-5-14(18)6-8-15/h4-9,13H,2-3,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVBFULEJWFJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-(4-amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetylamino]benzoate](/img/structure/B2535073.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2535074.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2535076.png)
![2-(Methylsulfanyl)-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2535077.png)
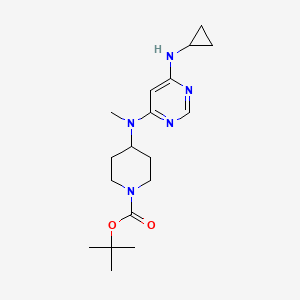
![tert-butyl N-[(5-phenylpyrimidin-2-yl)methyl]carbamate](/img/structure/B2535081.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2535082.png)
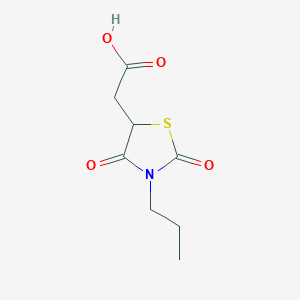
![2-(benzo[d]thiazol-2-ylthio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2535084.png)
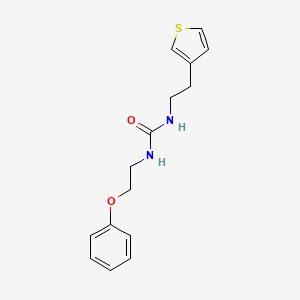
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2535088.png)
